molecular formula C9H5BrFN B1631585 8-Bromo-3-fluoroquinoline CAS No. 834884-06-9

8-Bromo-3-fluoroquinoline

Cat. No. B1631585
M. Wt: 226.04 g/mol
InChI Key: QJXZJENSGNZKFV-UHFFFAOYSA-N
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Description

8-Bromo-3-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance and is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 8-Bromo-3-fluoroquinoline consists of a bicyclic compound that includes a pyridine ring fused to phenol . The InChI code for this compound is 1S/C9H5BrFN/c10-7-4-6-2-1-3-8 (11)9 (6)12-5-7/h1-5H .


Physical And Chemical Properties Analysis

8-Bromo-3-fluoroquinoline is a solid substance . It has a molecular weight of 226.05 . The compound’s exact mass is 224.95894 g/mol . It has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities.

The synthesis of quinoline and its analogs includes traditional and green synthetic approaches, multicomponent one-pot reactions, and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades . They are important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . Thus, a number of fluorinated isoquinolines have been synthesized .

The synthesis of these compounds includes modern synthetic methodologies that have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis:

  • The direct introduction of fluorine (or CF3 group) onto the isoquinoline ring .
  • The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
  • The simultaneous installation of an isoquinoline framework and a fluorine substituent .

Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades . They are important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . Thus, a number of fluorinated isoquinolines have been synthesized .

The synthesis of these compounds includes modern synthetic methodologies that have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis:

  • The direct introduction of fluorine (or CF 3 group) onto the isoquinoline ring .
  • The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
  • The simultaneous installation of an isoquinoline framework and a fluorine substituent .

Safety And Hazards

8-Bromo-3-fluoroquinoline is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

8-bromo-3-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXZJENSGNZKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479742
Record name 8-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-fluoroquinoline

CAS RN

834884-06-9
Record name 8-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Ondi, JN Volle, M Schlosser - Tetrahedron, 2005 - Elsevier
Mono- and disubstituted 2-bromo-3-fluoroquinolines are readily accessible. They can be converted into the 3-fluoroquinoline-2-carboxylic acids by consecutive halogen/metal …
Number of citations: 17 www.sciencedirect.com
WE Childers Jr, LM Havran, M Asselin… - Journal of medicinal …, 2010 - ACS Publications
As part of an effort to identify 5-HT 1A antagonists that did not possess typical arylalkylamine or keto/amido-alkyl aryl piperazine scaffolds, prototype compound 10a was identified from …
Number of citations: 20 pubs.acs.org

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